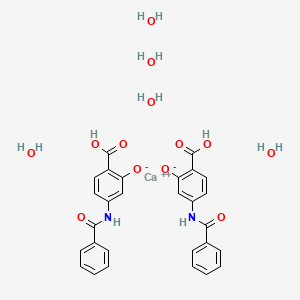
Benzoylpas calcium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Benzoylpas calcium is typically synthesized by reacting benzoyl chloride with p-aminobenzoic acid . The reaction conditions involve the use of an appropriate solvent and a base to facilitate the reaction. The specific manufacturing methods may vary depending on the manufacturer or the intended research use . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Benzoylpas calcium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of benzoyl derivatives, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
Benzoylpas calcium has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of benzoylpas calcium involves its interaction with bacterial cell walls, leading to the inhibition of cell wall synthesis. This results in the disruption of bacterial growth and replication . The molecular targets include enzymes involved in the synthesis of peptidoglycan, a key component of bacterial cell walls .
Comparación Con Compuestos Similares
Benzoylpas calcium is similar to other compounds such as:
Calcium p-aminosalicylate: Both compounds have antibacterial properties, but this compound has enhanced stability and solubility.
Calcium benzoyl-p-aminosalicylate: This compound is a benzoic acid-modified form of para-aminosalicylate, used to treat pulmonary tuberculosis.
The uniqueness of this compound lies in its dual functionality as both an antibacterial agent and a preservative, making it versatile for various applications .
Propiedades
Número CAS |
5631-00-5 |
|---|---|
Fórmula molecular |
C28H30CaN2O13 |
Peso molecular |
642.6 g/mol |
Nombre IUPAC |
calcium;5-benzamido-2-carboxyphenolate;pentahydrate |
InChI |
InChI=1S/2C14H11NO4.Ca.5H2O/c2*16-12-8-10(6-7-11(12)14(18)19)15-13(17)9-4-2-1-3-5-9;;;;;;/h2*1-8,16H,(H,15,17)(H,18,19);;5*1H2/q;;+2;;;;;/p-2 |
Clave InChI |
YTLKYIUZFLBDCC-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)[O-].C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)[O-].O.O.O.O.O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















